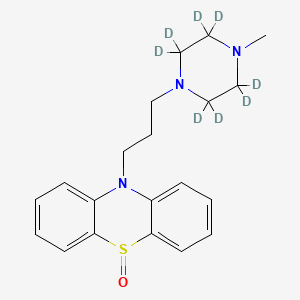![molecular formula C10H14BrNO2S B13447560 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline is an organic compound that features a bromine atom, a sulfonyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline typically involves multiple steps. One common approach is to start with the bromination of aniline derivatives. For example, the bromination of 4-methylaniline can yield 2-bromo-4-methylaniline . This intermediate can then undergo further functionalization to introduce the sulfonyl group. The sulfonylation reaction can be carried out using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl groups can direct further substitutions on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines .
Applications De Recherche Scientifique
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline involves its interaction with various molecular targets. The bromine and sulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline is unique due to the presence of both a bromine atom and a sulfonyl group.
Propriétés
Formule moléculaire |
C10H14BrNO2S |
|---|---|
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
2-bromo-4-(propan-2-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)6-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3 |
Clé InChI |
OIIKEWCKIZCXHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CC1=CC(=C(C=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
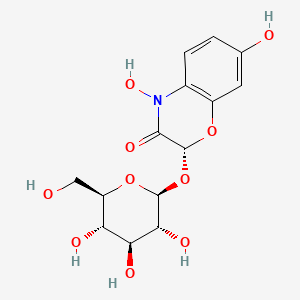
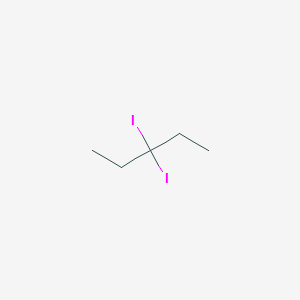
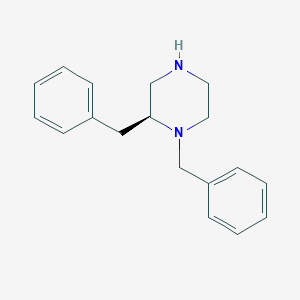
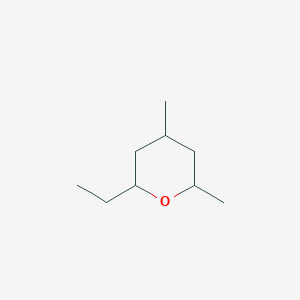
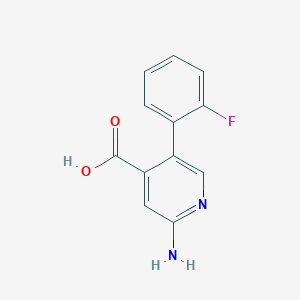
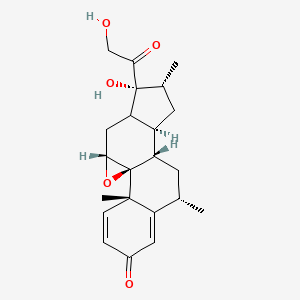
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
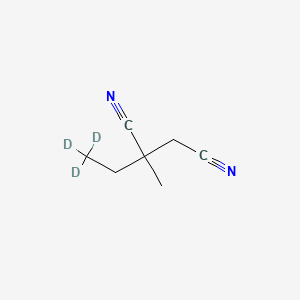
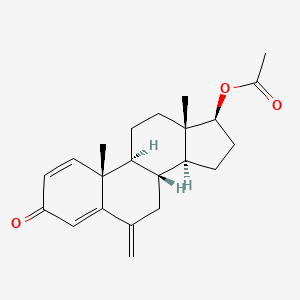
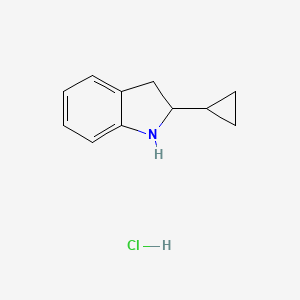
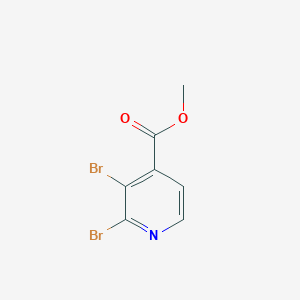
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
